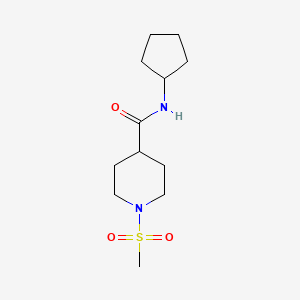![molecular formula C18H26N2O3 B5880369 benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of California, San Francisco, and has since been studied for its potential as an anti-cancer agent.
Wirkmechanismus
Benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate binds to a specific site on RNA polymerase I and prevents it from transcribing ribosomal RNA. This leads to the accumulation of DNA damage and the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate has been shown to selectively target cancer cells and induce apoptosis in a variety of cancer cell lines, including breast, prostate, and ovarian cancer. It has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate in lab experiments is its specificity for cancer cells. This allows researchers to selectively target cancer cells and avoid damaging normal cells. However, one limitation of using benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate treatment. Additionally, researchers are exploring the use of benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate in combination with other cancer therapies to improve its efficacy.
Synthesemethoden
The synthesis of benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate is a multi-step process that involves the use of several chemical reagents and solvents. The exact method for synthesizing benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate is proprietary, but it involves the reaction of benzyl isocyanate with a cyclooctylamine derivative in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
benzyl N-[2-(cyclooctylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17(20-16-11-7-2-1-3-8-12-16)13-19-18(22)23-14-15-9-5-4-6-10-15/h4-6,9-10,16H,1-3,7-8,11-14H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNITXNGOYVHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate (non-preferred name) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)


![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)